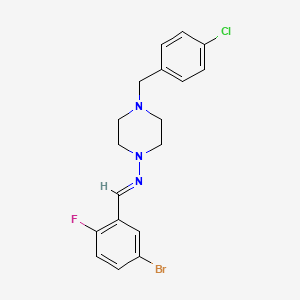

N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals known for their potential in various biochemical applications, including serving as precursors for pharmaceuticals. The presence of functional groups such as bromo, fluoro, benzylidene, and piperazinamine suggests a compound that could be involved in receptor binding or enzymatic inhibition activities due to these groups' common presence in bioactive molecules.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step organic reactions, starting from simpler benzyl and piperazine components. These reactions may include salification, monosubstitution, and bromination to introduce the desired functional groups into the final compound. For example, the synthesis of similar piperazine derivatives has been achieved through reactions involving elimination, reduction, and bromization steps to produce compounds with potential as CCR5 antagonists and other biological activities (Bi, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like IR, 1H NMR, and X-ray crystallography. These analyses can confirm the presence of specific functional groups and the overall molecular conformation, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets. For instance, studies on regioisomeric bromodimethoxy benzyl piperazines have utilized GC-MS and FTIR for analytical profiling, highlighting the importance of structural analysis in distinguishing closely related compounds (Abdel-Hay, Deruiter, & Clark, 2014).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, synthesized by cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, showed potential antimicrobial activity against various bacterial and fungal strains. This research highlights the compound's relevance in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).

Crystal Structure and Antibacterial Properties

Two new bis-Schiff bases containing a piperazine ring, derived from reactions involving 4-chloro- and 4-cyanobenzaldehyde, demonstrated good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The study provides insights into the structural attributes contributing to antibacterial efficacy (Xu et al., 2018).

Piperazine Derivative Bioactivities

New Mannich bases involving vanilin derived chalcone compound and various substituted piperazines were synthesized, showing significant cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This underlines the potential therapeutic applications of piperazine derivatives in cancer treatment and enzyme inhibition (Gul et al., 2019).

X-ray Diffraction and Biological Evaluation

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, including by single crystal XRD, revealing intermolecular interactions and moderate anthelmintic activity. This work contributes to the understanding of structural determinants for biological activity (Sanjeevarayappa et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-1-(5-bromo-2-fluorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClFN3/c19-16-3-6-18(21)15(11-16)12-22-24-9-7-23(8-10-24)13-14-1-4-17(20)5-2-14/h1-6,11-12H,7-10,13H2/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJNXULFZVMRLV-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)

![4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)

![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)

![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)